Sparfloxacin
Overview
Description
Sparfloxacin is a synthetic fluoroquinolone antibiotic used to treat bacterial infections. It is particularly effective against respiratory infections such as community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis . This compound works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sparfloxacin is synthesized through a multi-step process involving the formation of its quinolone core. The synthesis typically starts with the preparation of 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is then reacted with various reagents to introduce the amino and cyclopropyl groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Sparfloxacin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the quinolone core, affecting the compound’s antibacterial activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often involve nucleophilic reagents under basic conditions .
Major Products Formed
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives with modified antibacterial activity .
Scientific Research Applications
Sparfloxacin has a wide range of scientific research applications, including:
Mechanism of Action
Sparfloxacin exerts its antibacterial effects by inhibiting the enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the unwinding and supercoiling of bacterial DNA, processes necessary for DNA replication, transcription, and repair . By inhibiting these enzymes, this compound prevents bacterial cells from dividing and repairing, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Sparfloxacin belongs to the fluoroquinolone class of antibiotics, which includes other compounds such as:
- Ciprofloxacin
- Ofloxacin
- Norfloxacin
- Levofloxacin
Uniqueness
Compared to other fluoroquinolones, this compound has a broader spectrum of activity against both gram-positive and gram-negative bacteria . It also has a longer half-life, allowing for less frequent dosing . this compound is associated with a higher incidence of phototoxicity compared to other fluoroquinolones .
Biological Activity
Sparfloxacin is a fluoroquinolone antibiotic with notable antibacterial properties, primarily used in treating various bacterial infections, including respiratory tract infections and tuberculosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against different pathogens, pharmacokinetic properties, and safety profile.
This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By interfering with these processes, this compound effectively disrupts bacterial cell division and leads to cell death. This mechanism distinguishes it from other antibiotic classes, particularly beta-lactams, to which some bacteria may exhibit resistance.
Antibacterial Spectrum
This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its efficacy includes:
- Gram-positive Bacteria : Effective against strains like Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Active against Escherichia coli, Haemophilus influenzae, and others.
Table 1: Antibacterial Activity of this compound
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Moderate to High |
Streptococcus pneumoniae | High |
Escherichia coli | Moderate to High |
Haemophilus influenzae | High |
Clinical Efficacy
Treatment of Respiratory Infections : In clinical trials involving patients with community-acquired pneumonia and chronic obstructive pulmonary disease (COPD), this compound demonstrated clinical cure rates ranging from 80% to 84%, comparable to other standard treatments such as amoxicillin and erythromycin .
Multidrug-Resistant Tuberculosis (MDR-TB) : A study showed that this compound was effective in treating MDR-TB patients. Out of 30 patients treated, culture conversion was achieved in all cases during hospitalization, indicating its potential as a valuable option in resistant cases .
Pharmacokinetic Properties
This compound is well absorbed following oral administration with an absolute bioavailability of approximately 92%. Its pharmacokinetic profile includes:
- Half-life : Approximately 20 hours, allowing for once-daily dosing.
- Metabolism : Primarily hepatic through glucuronidation; it does not significantly interact with the cytochrome P450 enzyme system .
- Protein Binding : About 45% plasma protein binding.
Safety Profile and Adverse Effects
While generally well-tolerated, this compound is associated with some adverse effects:
- Common Side Effects : Gastrointestinal disturbances and central nervous system effects.
- QT Interval Prolongation : Some patients experience mild prolongation of the QT interval (30-40 ms), necessitating monitoring .
- Photosensitivity : Reports indicate a higher incidence compared to other fluoroquinolones (up to 7.9% in some studies) which requires caution when prescribing .
Table 2: Summary of Adverse Effects
Adverse Effect | Incidence Rate |
---|---|
Gastrointestinal Issues | Common |
CNS Effects | Common |
QT Interval Prolongation | ~3% |
Photosensitivity | Up to 7.9% |
Case Studies
- MDR-TB Treatment : In a cohort study involving 30 patients with complicated tuberculosis, this compound was administered alongside other antitubercular agents. All patients achieved culture conversion within the treatment period, highlighting its efficacy in challenging cases .
- Community-Acquired Pneumonia : In a randomized clinical trial with over 2000 participants, this compound showed comparable efficacy to standard antibiotic regimens for treating lower respiratory tract infections .
Properties
IUPAC Name |
5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWHBIBMUVIIW-DTORHVGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023590 | |
Record name | Sparfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sparfloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 1.13e-01 g/L | |
Record name | Sparfloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01208 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sparfloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal action of sparfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. | |
Record name | Sparfloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01208 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
110871-86-8 | |
Record name | Sparfloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110871-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sparfloxacin [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110871868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sparfloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01208 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sparfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPARFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90AGA787L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sparfloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.